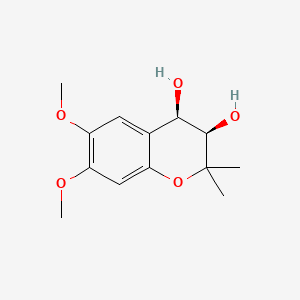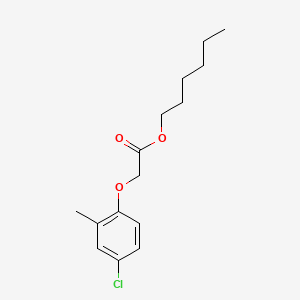
2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide is a chemical compound with the molecular formula C6H11BrN4O2. It is a derivative of imidazole, a five-membered heterocyclic ring containing nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide typically involves the nitration of 2-methylimidazole followed by alkylation with ethylamine. The nitration process introduces a nitro group at the 5-position of the imidazole ring. The reaction conditions often require the use of strong acids like nitric acid and sulfuric acid to facilitate the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring allows for substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-methyl-5-amino-1H-imidazole-1-ethylamine.
Applications De Recherche Scientifique
2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and antiprotozoal activities.
Industry: The compound is used in the production of various chemical intermediates and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and other cellular components, leading to antimicrobial effects. The compound targets specific enzymes and pathways in microorganisms, disrupting their normal functions and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: A well-known antimicrobial agent with a similar imidazole structure.
Tinidazole: Another nitroimidazole derivative with antiprotozoal activity.
Secnidazole: A nitroimidazole used to treat bacterial infections.
Uniqueness
2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and an ethylamine side chain makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
55455-38-4 |
|---|---|
Formule moléculaire |
C6H11BrN4O2 |
Poids moléculaire |
251.08 g/mol |
Nom IUPAC |
2-(2-methyl-5-nitroimidazol-1-yl)ethanamine;hydrobromide |
InChI |
InChI=1S/C6H10N4O2.BrH/c1-5-8-4-6(10(11)12)9(5)3-2-7;/h4H,2-3,7H2,1H3;1H |
Clé InChI |
UVONLDUYIPDZLK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N1CCN)[N+](=O)[O-].Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



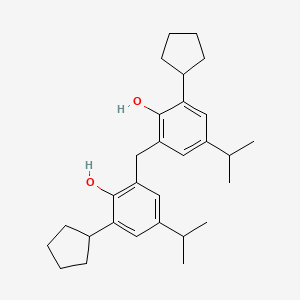
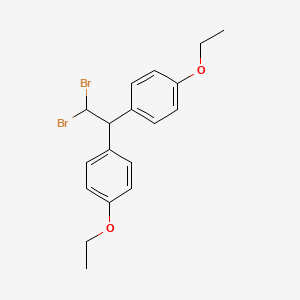
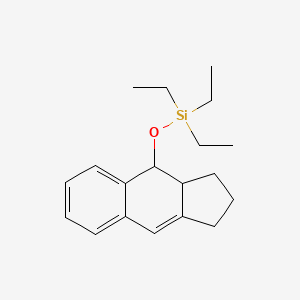
![1,1'-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane)](/img/structure/B12682301.png)

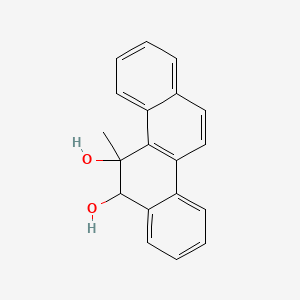
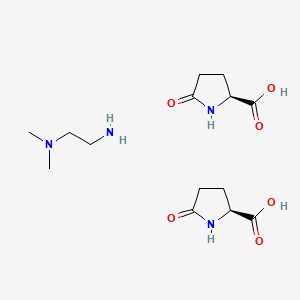

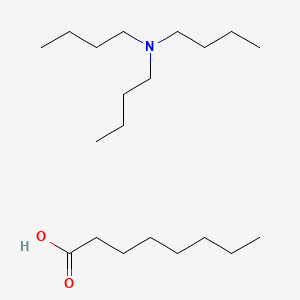
![1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea](/img/structure/B12682334.png)
